molecular formula C6H14N2O3 B15346264 1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)- CAS No. 62018-89-7

1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)-

Cat. No.: B15346264
CAS No.: 62018-89-7
M. Wt: 162.19 g/mol
InChI Key: LJFPDQJQHXFUNM-UHFFFAOYSA-N
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Description

1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)- (CAS: 62018-89-7), also known as N-(4-hydroxybutyl)-N-(2-hydroxyethyl)nitrous amide, is a nitrosoamine derivative characterized by a butanol backbone substituted with a nitrosoamino group linked to a 2-hydroxyethyl chain. Its molecular formula is C₆H₁₄N₂O₃, with a molecular weight of 162.19 g/mol . Structurally, it contains two primary alcohol groups (-OH), a nitroso (-N=O) functional group, and a flexible aliphatic chain, contributing to its hydrophilic nature .

Properties

CAS No.

62018-89-7

Molecular Formula

C6H14N2O3

Molecular Weight

162.19 g/mol

IUPAC Name

N-(4-hydroxybutyl)-N-(2-hydroxyethyl)nitrous amide

InChI

InChI=1S/C6H14N2O3/c9-5-2-1-3-8(7-11)4-6-10/h9-10H,1-6H2

InChI Key

LJFPDQJQHXFUNM-UHFFFAOYSA-N

Canonical SMILES

C(CCO)CN(CCO)N=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)- can be synthesized through several synthetic routes. One common method involves the nitrosation of 4-aminobutanol with nitrous acid (HNO2) in the presence of a suitable acid catalyst. The reaction typically proceeds under mild conditions, such as room temperature and atmospheric pressure.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production rate and the specific requirements of the process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

  • Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions involve the replacement of the nitroso group with other functional groups, such as halides or alkyl groups, using appropriate reagents and conditions.

Major Products Formed:

  • Oxidation Products: The oxidation of 1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)- can yield carboxylic acids or ketones, depending on the specific conditions.

  • Reduction Products: Reduction reactions typically produce amines or alcohols.

  • Substitution Products: Substitution reactions can result in the formation of various derivatives, such as alkyl halides or alkyl amines.

Scientific Research Applications

1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)- has several applications in scientific research, including chemistry, biology, medicine, and industry.

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules. It is also employed in the study of reaction mechanisms and kinetics.

Biology: In biological research, 1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)- is used as a probe to investigate cellular processes and molecular interactions. It can be labeled with fluorescent tags for imaging and tracking purposes.

Medicine: The compound has potential applications in drug discovery and development. It can be used as a precursor for the synthesis of pharmaceuticals and as a tool for studying the effects of nitroso compounds on biological systems.

Industry: In the industrial sector, 1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)- is utilized in the production of specialty chemicals, coatings, and adhesives. It is also employed as an intermediate in the manufacture of various materials.

Mechanism of Action

The mechanism by which 1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)- exerts its effects involves the interaction with molecular targets and pathways. The nitroso group in the compound can act as a nitrosating agent, transferring the nitroso group to other molecules. This can lead to the formation of nitrosamines, which are known to have biological activity.

Molecular Targets and Pathways:

  • Nitrosation: The nitroso group can react with nucleophiles, such as amines, to form nitrosamines. These compounds can interact with DNA and proteins, leading to various biological effects.

  • Oxidative Stress: The compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and affect cellular functions.

Comparison with Similar Compounds

Key Observations :

  • Backbone Differences: The target compound lacks the aromatic pyridyl ring present in NNAL and NNKOAc, which are critical for binding to nicotinic acetylcholine receptors in tobacco-related carcinogens .
  • Functional Groups : The 2-hydroxyethyl substituent distinguishes it from NNAL (methyl group) and NNKOAc (acetoxymethyl), influencing metabolic pathways and reactivity .
  • Solubility : The dual hydroxyl groups enhance water solubility compared to NNKOAc, which contains a hydrophobic acetoxy group .

Carcinogenicity

  • NNAL: A metabolite of the tobacco-specific nitrosamine NNK, NNAL is a potent pulmonary carcinogen detected in smokers’ urine. It induces DNA adducts via cytochrome P450-mediated activation .
  • However, the absence of a pyridyl ring may reduce specificity for DNA alkylation compared to NNAL .

Biomarker Utility

  • NNAL : Widely used as a biomarker for tobacco smoke exposure due to its stability and quantifiability in urine .
  • Its hydrophilic nature may facilitate renal excretion, but detection methods remain undeveloped .

Metabolic Pathways

  • NNAL : Formed via cytochrome P450-mediated oxidation of NNK, followed by glucuronidation for excretion .
  • 1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)-: Predicted to undergo hydroxylation at the nitrosoamino group or β-oxidation of the butanol chain, though specific pathways are unconfirmed .

Regulatory Status

  • NNAL and NNKOAc: Classified as Group 1 carcinogens by IARC due to robust evidence linking them to lung and pancreatic cancers .
  • Target Compound: Not explicitly regulated but falls under broad restrictions for nitrosoamines under frameworks like EPA’s Significant New Use Rules (SNURs) .

Biological Activity

1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)- is a compound that has garnered attention due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables to provide a comprehensive overview.

1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)- is a derivative of butanol with a nitrosoamino group. Its structure can be represented as follows:

C4H10N2O3\text{C}_4\text{H}_{10}\text{N}_2\text{O}_3

The biological activity of 1-butanol derivatives often involves modulation of various biochemical pathways. The nitrosoamino group is known to participate in redox reactions and can influence nitric oxide (NO) signaling pathways, which are crucial for vascular function and cellular signaling.

  • Nitric Oxide Release : Compounds with nitroso groups can release nitric oxide, which has vasodilatory effects and plays a role in neurotransmission and immune response.
  • Antioxidant Properties : The compound may exhibit antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress.

Health Implications

Research indicates that 1-butanol derivatives may have implications in several health conditions:

  • Neurodevelopmental Effects : Studies have shown that exposure to n-butanol can lead to developmental neurotoxicity, although the specific effects of 1-butanol, 4-((2-hydroxyethyl)nitrosoamino)- require further investigation .
  • Cardiovascular Health : Due to its potential to enhance NO production, this compound may play a role in cardiovascular health by improving endothelial function and reducing blood pressure .

Case Studies

A review of literature reveals several case studies focusing on the biological effects of butanol derivatives:

  • Neurotoxicity Assessment : A study assessed the neurodevelopmental impact of n-butanol on animal models, highlighting inconsistencies in neurodevelopmental outcomes due to varying exposure routes .
  • Vascular Function : Another case study examined the effects of nitroso compounds on vascular smooth muscle cells, demonstrating enhanced relaxation responses mediated by NO signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Nitric Oxide ReleaseEnhanced vasodilation
Antioxidant ActivityScavenging of free radicals
NeurodevelopmentInconsistent findings in animal studies

Table 2: Related Compounds and Their Activities

CompoundActivity TypeReference
n-ButanolNeurodevelopmental Toxicity
4-(methylnitrosamino)-1-(3-pyridyl)-1-butanolCancer Risk Assessment
NitrosothiolsCardiovascular Effects

Research Findings

Recent research highlights the need for further exploration into the specific biological activities of 1-butanol, 4-((2-hydroxyethyl)nitrosoamino)-. While existing studies provide insights into its potential effects on vascular function and neurodevelopment, comprehensive mechanistic studies are necessary to fully elucidate its biological profile.

Q & A

Q. What are the key structural and physicochemical properties of 1-Butanol, 4-((2-hydroxyethyl)nitrosoamino)-?

The compound has the molecular formula C₆H₁₄N₂O₃ and a molecular weight of 162.19 g/mol . Its IUPAC name is 4-[(2-hydroxyethyl)(nitroso)amino]butan-1-ol , with a SMILES string of OCCCCN(CCO)N=O and an InChIKey of LJFPDQJQHXFUNM-UHFFFAOYSA-N . Key physicochemical properties include:

  • Boiling point : ~325.75°C (rough estimate)
  • Density : ~1.1439 g/cm³ (estimate)
  • Polar surface area (PSA) : 73.13 Ų (indicative of hydrogen-bonding potential) .

These properties are critical for predicting solubility, reactivity, and chromatographic behavior in experimental workflows.

Q. How can researchers synthesize and purify this compound?

While direct synthesis protocols for this compound are not explicitly detailed in the evidence, analogous nitrosoamino derivatives (e.g., nitrosoureas) are synthesized via multi-step reactions involving nitrosoamination. For example:

Intermediate preparation : Reacting amines with nitroso agents (e.g., NaNO₂ under acidic conditions).

Functionalization : Introducing hydroxyethyl groups via alkylation or substitution reactions.

Purification : Chromatographic techniques (e.g., HPLC) or recrystallization, validated by NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical methods are recommended for characterizing this compound?

  • Structural confirmation : Use ¹H/¹³C NMR to resolve the nitrosoamino and hydroxybutyl groups.
  • Quantitative analysis : High-pressure liquid chromatography (HPLC) with UV or thermal energy analyzer (TEA) detection, optimized for nitroso compounds .
  • Mass spectrometry : HRMS to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the compound’s stability vary under different experimental conditions (pH, temperature)?

Nitrosoamino compounds are prone to degradation under acidic or alkaline conditions. For example:

  • pH-dependent stability : Nitrosamines (structurally related) decompose at pH < 3 or > 7, releasing nitric oxide or forming secondary amines .
  • Thermal stability : Elevated temperatures (>100°C) may accelerate decomposition, requiring stability studies via accelerated thermal gravimetric analysis (TGA) .

Q. What are the potential carcinogenic risks associated with this compound?

Nitroso derivatives are often implicated in DNA adduct formation , a key mechanism in chemical carcinogenesis. For example:

  • Metabolic activation : Nitroso groups may react with DNA bases (e.g., guanine), forming adducts like C19574 (a related nitrosamine metabolite) .
  • In vitro assays : Use Ames tests or comet assays to assess mutagenicity. Contrast with , which notes no IARC classification for this specific compound, highlighting the need for context-dependent toxicity profiling .

Q. How can researchers resolve contradictions in experimental data (e.g., conflicting stability or bioactivity results)?

  • Controlled replication : Repeat experiments under standardized conditions (pH, temperature, solvent systems).
  • Cross-validation : Compare HPLC-TEA data (sensitive to nitroso compounds) with GC-MS or LC-HRMS to rule out artifacts .
  • Computational modeling : Use density functional theory (DFT) to predict reactivity and compare with experimental outcomes .

Q. What methodologies are suitable for studying its biological interactions (e.g., enzyme inhibition or receptor binding)?

  • In vitro assays :
    • CYP450 interactions : Test inhibition of isoforms like CYP2E1, which metabolize nitroso compounds .
    • Antitumor activity : Use murine models (e.g., Lewis lung carcinoma) to evaluate latent activity, as demonstrated for structurally similar nitrosoureas .
  • ADME profiling : Employ radiolabeled analogs (e.g., ¹⁴C-tagged) to track absorption and excretion .

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